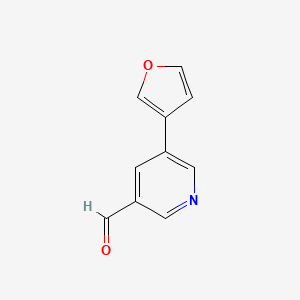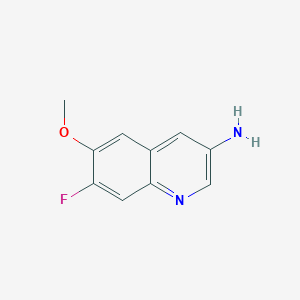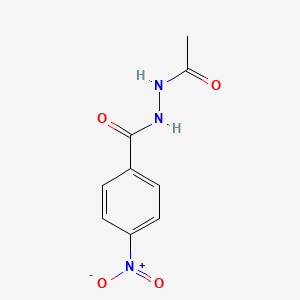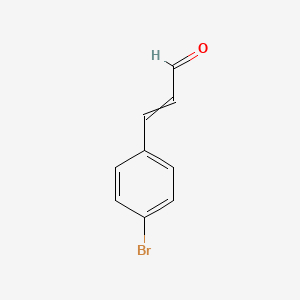
4-BROMOCINNAMALDEHYDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BROMOCINNAMALDEHYDE is an organic compound characterized by the presence of a bromine atom attached to the phenyl ring and an acrolein moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMOCINNAMALDEHYDE typically involves the reaction of 4-bromobenzaldehyde with acrolein under specific conditions. One common method is the Knoevenagel condensation, where 4-bromobenzaldehyde reacts with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 4-BROMOCINNAMALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(4-Bromophenyl) acrylic acid.
Reduction: 3-(4-Bromophenyl) propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-BROMOCINNAMALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-BROMOCINNAMALDEHYDE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparaison Avec Des Composés Similaires
4-Bromobenzaldehyde: Shares the bromine-substituted phenyl ring but lacks the acrolein moiety.
Acrolein: Contains the aldehyde and vinyl groups but lacks the bromine-substituted phenyl ring.
3-(4-Chlorophenyl) acrolein: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 4-BROMOCINNAMALDEHYDE is unique due to the combination of the bromine-substituted phenyl ring and the acrolein moiety, which imparts distinct chemical reactivity and potential applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C9H7BrO |
|---|---|
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
3-(4-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H |
Clé InChI |
XYRAWLRFGKLUMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC=O)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-A]pyridine](/img/structure/B8813092.png)
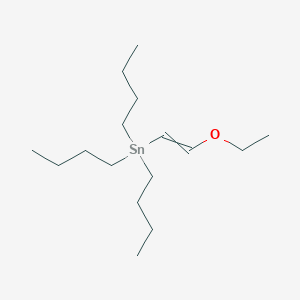

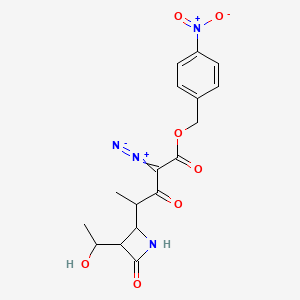
![3,6,6,9-Tetramethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B8813118.png)


![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8813138.png)
